Multiflorenol

Vue d'ensemble

Description

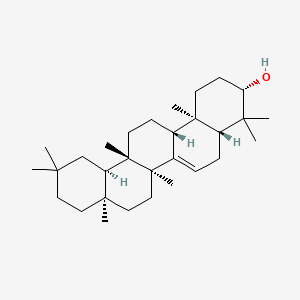

Le Multiflorenol est un alcool triterpénique que l'on peut obtenir de l'écorce de Gelonium multiflorum A. Juss . Il appartient à la classe des triterpénoïdes pentacycliques, qui sont connus pour leurs diverses activités biologiques et leur complexité structurale . La formule moléculaire du this compound est C₃₀H₅₀O, et sa masse molaire est de 426,72 g/mol .

Applications De Recherche Scientifique

Multiflorenol has a wide range of scientific research applications across various fields:

Chemistry:

- Used as a precursor in the synthesis of other complex triterpenoids .

- Studied for its unique structural properties and reactivity in organic synthesis .

Biology:

- Investigated for its role in plant defense mechanisms and its presence in plant cuticular waxes .

- Explored for its potential as a natural insect repellent .

Medicine:

- Exhibits anti-tumor promoting effects by inhibiting the activation of Epstein-Barr virus early antigen (EBV-EA) induced by tumor promoters .

- Potential therapeutic applications in cancer treatment due to its cytotoxic activity against human cancer cell lines .

Industry:

Mécanisme D'action

Target of Action

Multiflorenol, a triterpene alcohol, has been found to target the Epstein-Barr virus early antigen (EBV-EA) and peroxisome proliferator-activated receptor gamma (PPARG) .

EBV-EA is a viral antigen that plays a crucial role in the replication and transformation of the Epstein-Barr virus. PPARG, on the other hand, is a nuclear receptor that regulates the storage, mobilization, differentiation, and insulin sensitivity of adipocytes .

Mode of Action

This compound inhibits the in vitro activation of EBV-EA induced by the tumor promoter phorbol 12-myristate 13-acetate in a concentration-dependent manner . This suggests that this compound may have potential anti-tumor properties.

In the case of PPARG, this compound acts as an agonist . Agonists are substances that bind to a receptor and activate the receptor to produce a biological response. In this case, this compound binding to PPARG leads to the activation of the receptor, which then influences various biological functions related to adipocyte metabolism.

Biochemical Pathways

The first committed step in triterpenoid biosynthesis, which includes the synthesis of this compound, is the cyclization of epoxysqualene into various triterpene alcohol isomers . This reaction is catalyzed by oxidosqualene cyclases (OSCs). The different OSCs have characteristic product specificities, which are mainly due to differences in the numbers of high-energy intermediates the enzymes can stabilize .

Pharmacokinetics

Computational prediction has been used to evaluate this compound as a potential anti-diabetic drug candidate

Result of Action

Its inhibition of ebv-ea activation suggests potential anti-tumor effects . Its role as a PPARG agonist also suggests it may influence adipocyte metabolism, potentially impacting conditions like diabetes .

Analyse Biochimique

Biochemical Properties

Multiflorenol interacts with various enzymes, proteins, and other biomolecules. For instance, it inhibits the in vitro activation of Epstein-Barr virus early antigen (EBV-EA) induced by the tumor promoter phorbol 12-myristate 13-acetate (TPA) in a concentration-dependent manner .

Cellular Effects

Its ability to inhibit the activation of EBV-EA suggests that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound is complex and involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been found to inhibit the activation of EBV-EA, suggesting that it may interact with this protein and potentially others .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized through the cyclization of 2,3-oxidosqualene, a process catalyzed by friedelane-type triterpene cyclases . This process involves the joining of six isoprene units together to form the branched long-chain hydrocarbon squalene .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le multiflorenol peut être synthétisé par cyclisation du 2,3-oxydosqualène, un précurseur courant dans la biosynthèse des triterpénoïdes . La réaction de cyclisation est catalysée par les oxidosqualène cyclase, qui facilitent la formation de divers isomères d'alcool triterpénique . Les conditions réactionnelles impliquent généralement l'utilisation d'enzymes spécifiques qui stabilisent les intermédiaires énergétiques élevés pendant le processus de cyclisation .

Méthodes de production industrielle : La production industrielle de this compound implique l'extraction à partir de sources naturelles, telles que l'écorce de Gelonium multiflorum A. Juss . Le processus d'extraction comprend l'extraction par solvant suivie d'étapes de purification pour isoler le composé sous sa forme pure . Des techniques avancées comme la chromatographie liquide haute performance (CLHP) sont souvent utilisées pour garantir la pureté et la qualité du this compound extrait .

Analyse Des Réactions Chimiques

Types de réactions : Le multiflorenol subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution .

Réactifs et conditions courants :

Produits majeurs :

4. Applications de la recherche scientifique

Le this compound a une large gamme d'applications de recherche scientifique dans divers domaines :

Chimie:

- Utilisé comme précurseur dans la synthèse d'autres triterpénoïdes complexes .

- Étudié pour ses propriétés structurales et sa réactivité uniques en synthèse organique .

Biologie:

- Enquêté pour son rôle dans les mécanismes de défense des plantes et sa présence dans les cires cuticulaires des plantes .

- Exploré pour son potentiel en tant que répulsif naturel contre les insectes .

Médecine:

- Exhibe des effets anti-promoteurs de tumeurs en inhibant l'activation de l'antigène précoce du virus d'Epstein-Barr (EBV-EA) induite par les promoteurs de tumeurs .

- Applications thérapeutiques potentielles dans le traitement du cancer en raison de son activité cytotoxique contre les lignées cellulaires cancéreuses humaines .

Industrie:

- Utilisé dans la formulation de produits naturels et de cosmétiques en raison de ses propriétés bioactives .

- Employé dans le développement de pesticides et d'herbicides écologiques .

5. Mécanisme d'action

Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires et des voies spécifiques :

Cibles moléculaires : Le this compound cible les enzymes impliquées dans la biosynthèse des triterpénoïdes, telles que les oxidosqualène cyclase.

Voies impliquées : Le composé exerce ses effets par la modulation des voies de signalisation liées à la prolifération cellulaire, à l'apoptose et à la réplication virale.

Comparaison Avec Des Composés Similaires

Le multiflorenol peut être comparé à d'autres alcools triterpéniques similaires, soulignant son caractère unique :

Composés similaires:

Taraxastérol : Connu pour ses effets anti-inflammatoires et hépatoprotecteurs.

Ψ-Taraxastérol : Exhibe des activités biologiques similaires à celles du taraxastérol, mais avec de légères différences structurales.

Unicité du this compound:

- Les caractéristiques structurales uniques du this compound, telles que son arrangement spécifique des groupes hydroxyle, contribuent à ses activités biologiques distinctes .

- Sa capacité à inhiber l'activation de l'antigène précoce du virus d'Epstein-Barr (EBV-EA) le distingue des autres alcools triterpéniques .

- La présence de this compound dans des espèces végétales spécifiques comme Gelonium multiflorum A. Juss ajoute à son caractère unique et à son potentiel pour des applications ciblées .

Propriétés

IUPAC Name |

(3S,4aR,6aS,6bS,8aR,12aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,7,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O/c1-25(2)15-16-27(5)17-18-29(7)21-9-10-22-26(3,4)24(31)12-13-28(22,6)20(21)11-14-30(29,8)23(27)19-25/h9,20,22-24,31H,10-19H2,1-8H3/t20-,22-,23+,24-,27+,28+,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDFUASMRJUVZJP-GIIHIBIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C4=CCC5C(C(CCC5(C4CCC3(C2C1)C)C)O)(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@]3(C4=CC[C@@H]5[C@@]([C@H]4CC[C@]3([C@@H]1CC(CC2)(C)C)C)(CC[C@@H](C5(C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50177231 | |

| Record name | Multiflorenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2270-62-4 | |

| Record name | Multiflorenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002270624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Multiflorenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MULTIFLORENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2TU3PU8DO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

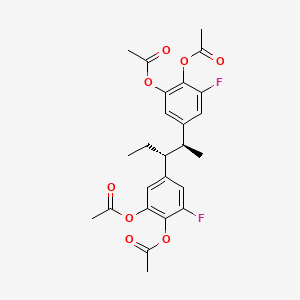

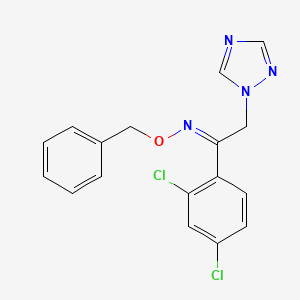

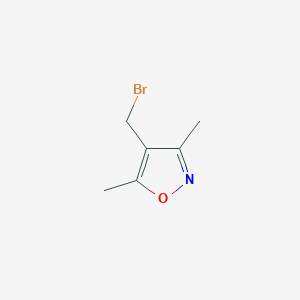

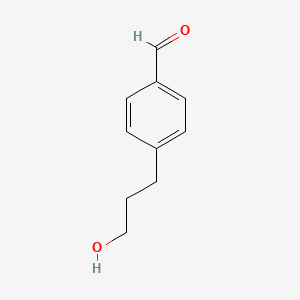

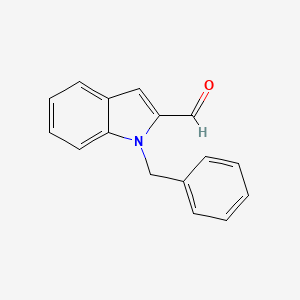

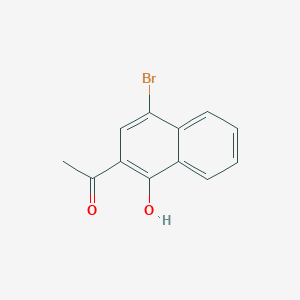

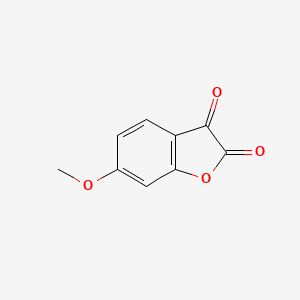

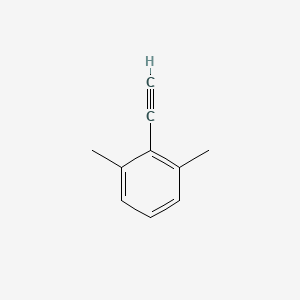

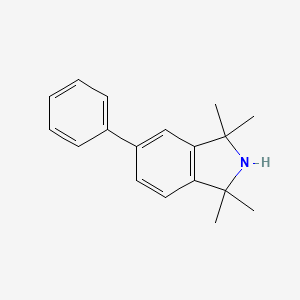

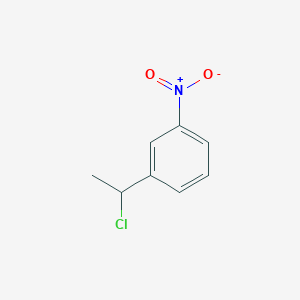

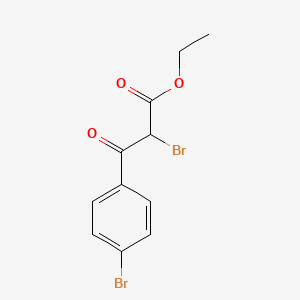

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,2,4]Triazolo[4,3-b]pyridazine-3-carbaldehyde](/img/structure/B1626391.png)